molecular formula C22H21N5O3 B2703690 2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 1190002-71-1

2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

Cat. No. B2703690
CAS RN: 1190002-71-1
M. Wt: 403.442
InChI Key: PWSMZAAVSQUWKO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized and studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be modified with different substituents to yield various derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution .

Scientific Research Applications

Anticonvulsant Properties

Researchers have synthesized novel quinoxaline derivatives, including compounds similar to the specified chemical, to evaluate their anticonvulsant activities. These studies have found that certain derivatives show promising anticonvulsant activities, suggesting potential applications in the treatment of epilepsy or other seizure-related disorders (Alswah et al., 2013).

Antibacterial Agents

Another area of application for such compounds is in the development of new antibacterial agents. The synthesis of derivatives has led to compounds with significant antibacterial activity, particularly against drug-resistant strains of bacteria. This highlights their potential as novel antibacterial drugs (Huang et al., 2010).

Antidepressant Effects

Some derivatives of the compound have been studied for their antidepressant effects. These studies have demonstrated that certain derivatives can reduce immobility in animal models of depression, indicating their potential as rapid-onset antidepressants (Sarges et al., 1990).

Antimicrobial Activity

Derivatives of this compound have also shown antimicrobial activity against a range of bacteria and fungi, suggesting their utility in combating infectious diseases (Patel et al., 2012).

Cancer Research

In cancer research, derivatives of the specified compound have been explored for their potential as anticancer agents. These studies focus on the synthesis of new derivatives and evaluating their efficacy against various cancer cell lines, offering insights into their therapeutic potential in oncology (Jin et al., 2014).

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline class of compounds, to which this molecule belongs, is a promising area of research for the development of new antiviral and antimicrobial agents . Future research could focus on synthesizing and testing more derivatives of this class of compounds to identify those with the most potent and selective activity.

properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-19(25-13-7-2-8-14-25)15-26-22(29)27-18-12-6-5-11-17(18)23-21(20(27)24-26)30-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSMZAAVSQUWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

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